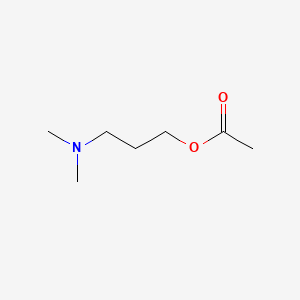

3-(Dimethylamino)propyl acetate

Description

Properties

CAS No. |

4339-94-0 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

3-(dimethylamino)propyl acetate |

InChI |

InChI=1S/C7H15NO2/c1-7(9)10-6-4-5-8(2)3/h4-6H2,1-3H3 |

InChI Key |

QIOHHDBZBVJGCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCN(C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

3-(Dimethylamino)propyl acetate has the molecular formula and a molecular weight of 145.20 g/mol. The compound features a dimethylamino group attached to a propyl chain, which is esterified with acetic acid. Its structure can be represented as follows:

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Synthesis of Active Pharmaceutical Ingredients (APIs): The compound is utilized in the production of APIs due to its ability to act as a building block for more complex molecules. For instance, it has been used in the development of selective serotonin reuptake inhibitors (SSRIs) and other neuropharmaceuticals, enhancing therapeutic efficacy while minimizing side effects .

- Drug Formulation: The compound can function as a solubilizing agent or stabilizer in drug formulations, improving the bioavailability of poorly soluble drugs .

Polymer Science

In polymer chemistry, this compound is employed in various formulations:

- Polyurethane Production: It acts as a catalyst in the synthesis of polyurethanes, which are widely used in coatings, adhesives, and foams. The increasing demand for polyurethane products drives the need for effective catalysts like this compound .

- Polymeric Materials: The compound is involved in creating polymeric materials with specific functionalities such as pH responsiveness and thermal stability. Research indicates that polymers incorporating this compound exhibit improved mechanical properties and environmental responsiveness .

Personal Care Products

The compound finds extensive use in personal care formulations:

- Surfactants and Emulsifiers: It serves as an emulsifying agent in lotions and creams, enhancing texture and stability. Its cationic nature allows for effective binding with negatively charged surfaces like hair and skin, improving conditioning properties .

- Antistatic Agents: In hair care products, it helps reduce static electricity, making it beneficial for formulations aimed at frizz control and manageability.

Industrial Applications

This compound also has significant industrial applications:

- Textile Industry: The compound is used as a finishing agent to improve the dye uptake of fabrics, enhancing color vibrancy and durability. It acts by modifying the surface properties of fibers to facilitate better dye adhesion .

- Coatings and Adhesives: Its role as an intermediate in epoxy resin formulations allows for enhanced adhesion properties in industrial coatings and adhesives.

Case Study 1: Pharmaceutical Development

A study published in ACS Omega highlighted the synthesis of novel compounds based on this compound that demonstrated selective binding to serotonin receptors. This research underscores its potential in developing targeted therapies for mood disorders .

Case Study 2: Polymer Innovations

Research documented in MDPI Polymers explored the use of this compound in creating responsive polymer brushes that change properties based on environmental stimuli (e.g., pH changes). These materials show promise for applications in drug delivery systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[3-(Dimethylamino)propyl]stearamide monoacetate

- Structure: Combines a stearamide (C₁₈H₃₅NO) with a dimethylaminopropyl-acetate moiety.

- Properties :

- Applications : Used in surfactants and emulsifiers, leveraging its amphiphilic nature.

Contrast: Unlike 3-(dimethylamino)propyl acetate, this compound’s long alkyl chain limits its utility in aqueous reactions but enhances stability in nonpolar matrices.

1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide (EDC)

- Structure: A carbodiimide with a dimethylaminopropyl group.

- Reactivity: Activates carboxylates for peptide bond formation, unlike the ester functionality of this compound .

- Applications : Predominantly used as a coupling agent in bioconjugation.

Contrast: EDC’s carbodiimide group is electrophilic, whereas the acetate ester in this compound is nucleophile-tolerant, making the latter more suitable as a solvent or protecting group.

N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA)

- Structure : Features a methacrylamide group instead of an acetate ester.

- Polymer Utility : Copolymerized with NIPAM to create thermoresponsive flotation agents for minerals .

- Thermal Behavior : Exhibits lower critical solution temperature (LCST) behavior, unlike the thermally stable acetate derivative.

Contrast: The acrylamide group in DMAPMA enables radical polymerization, a pathway unavailable to this compound.

Perfluorinated Sulfonamide Derivatives

- Examples: N-[3-(Dimethylamino)propyl]perfluoroheptane sulfonamide (CAS 67584-63-8). Tridecafluorohexanesulfonamide derivatives (CAS 50598-28-2) .

- Properties: Extreme chemical resistance due to perfluorinated chains. Higher molecular weights (>500 g/mol) compared to this compound.

- Applications : Fluorosurfactants and firefighting foams.

Contrast : The fluorinated analogs exhibit superior thermal and chemical stability but raise environmental concerns due to PFAS persistence.

Physicochemical and Functional Comparison Table

| Compound | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Applications |

|---|---|---|---|---|

| This compound | 145.21 | ~1.2* | 39.1 | Solvent, pharmaceutical intermediate |

| N-[3-(DMAP)]stearamide monoacetate | 428.40 | 6.80 | 69.64 | Surfactants, emulsifiers |

| EDC | 191.70 | 1.08 | 40.5 | Peptide coupling agent |

| DMAPMA | 170.25 | 0.95 | 36.3 | Thermoresponsive polymers |

| PFAS derivatives (e.g., CAS 67584-63-8) | >500 | >4.0 | ~90 | Fluorosurfactants, coatings |

*Estimated via analogous acetate esters.

Key Research Findings

- Synthetic Utility: this compound’s acetate group facilitates nucleophilic acyl substitutions, making it valuable for synthesizing quaternary ammonium compounds .

- Thermal Stability : Decomposes above 200°C, outperforming DMAPMA-based polymers but underperforming relative to fluorinated derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(dimethylamino)propyl acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of 3-(dimethylamino)propanol with acetic acid or its derivatives (e.g., acetyl chloride). Catalysts such as sulfuric acid or lipases can enhance reaction efficiency. Optimization parameters include temperature (60–80°C for acid catalysis; 30–50°C for enzymatic methods), solvent choice (e.g., toluene for azeotropic water removal), and molar ratios (1:1.2 alcohol-to-acid). Post-synthesis purification via distillation or chromatography is critical for high purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : In H NMR, the dimethylamino group (-N(CH)) appears as a singlet at ~2.2 ppm, while the acetate methyl group resonates at ~2.0 ppm. The propyl chain protons split into multiplets between 1.4–1.8 ppm (CH) and 4.1 ppm (CH-O).

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 160.1, with fragmentation peaks at m/z 101 (loss of acetate) and m/z 58 (dimethylamino fragment).

- FTIR : Key bands include C=O stretch (~1740 cm), C-O ester (~1240 cm), and N-CH bends (~1450 cm) .

Q. How can researchers mitigate side reactions during the synthesis of this compound?

- Methodological Answer : Side reactions (e.g., hydrolysis of the ester or amine oxidation) are minimized by:

- Using anhydrous solvents and inert atmospheres (N/Ar).

- Avoiding excessive temperatures (>80°C) to prevent decomposition.

- Incorporating radical inhibitors (e.g., BHT) if free-radical pathways are suspected.

- Monitoring reaction progress via TLC or in situ FTIR to terminate reactions at optimal yields .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound across studies be resolved?

- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects, impurities, or tautomerism. Strategies include:

- Standardizing solvents (e.g., CDCl for NMR) and referencing to internal standards (e.g., TMS).

- Performing 2D NMR (COSY, HSQC) to confirm spin-spin coupling and structural assignments.

- Comparing with computational spectra (DFT-predicted chemical shifts) to validate experimental results .

Q. What quantum chemical approaches are suitable for analyzing the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:

- Electron density maps to identify nucleophilic/electrophilic sites (e.g., ester carbonyl vs. dimethylamino group).

- Transition states for hydrolysis or aminolysis reactions.

- Solvent effects (PCM model) on reaction pathways. Validation via experimental kinetic studies is critical .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological or catalytic roles of this compound derivatives?

- Methodological Answer : SAR workflows involve:

- Synthesizing analogs with modified ester groups (e.g., propionate, butyrate) or amine substituents.

- Testing physicochemical properties (LogP, pKa) via HPLC or potentiometry.

- Correlating structural features with bioactivity (e.g., enzyme inhibition assays) or catalytic efficiency (e.g., ester hydrolysis rates). Multivariate statistical analysis (PCA, PLS) identifies key contributing moieties .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for optimizing the synthesis of this compound in high-throughput workflows?

- Methodological Answer : Design of Experiments (DoE) approaches, such as Response Surface Methodology (RSM) or Taguchi arrays, systematically vary factors (temperature, catalyst loading, solvent ratio). ANOVA identifies significant variables, while Pareto charts prioritize optimization targets. Machine learning (e.g., artificial neural networks) can predict yields from historical data .

Q. How can researchers validate the purity of this compound in complex matrices (e.g., reaction mixtures or biological samples)?

- Methodological Answer : Combine chromatographic (HPLC with UV/RI detection) and spectrometric techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.